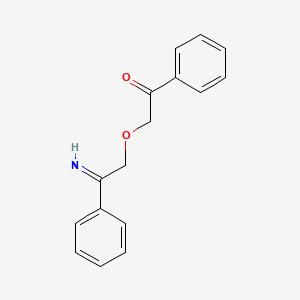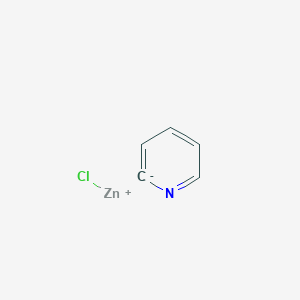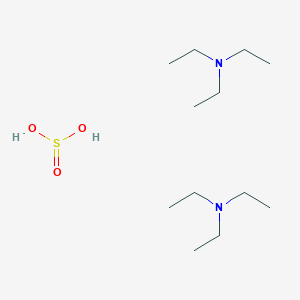
N,N-diethylethanamine;sulfurous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylethanamine, also known as triethylamine, is an organic compound with the chemical formula (C2H5)3N. It is a tertiary amine, meaning it has three ethyl groups attached to the nitrogen atom. Sulfurous acid, on the other hand, is a chemical compound with the formula H2SO3. It is a weak and unstable acid that is often used in its salt forms, such as sulfites.
準備方法
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine is typically synthesized through the alkylation of ammonia with ethanol. The reaction proceeds as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of ammonia to triethylamine.
Industrial Production Methods
In industrial settings, N,N-diethylethanamine is produced by the catalytic hydrogenation of diethylamine. The process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.
化学反応の分析
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with alkyl halides to form quaternary ammonium salts.
Acid-base reactions: It reacts with acids to form salts, such as triethylammonium chloride.
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Common Reagents and Conditions
Alkyl halides: Used in nucleophilic substitution reactions.
Acids: Used in acid-base reactions to form salts.
Oxidizing agents: Used in oxidation reactions to form amides.
Major Products
Quaternary ammonium salts: Formed from nucleophilic substitution reactions.
Triethylammonium salts: Formed from acid-base reactions.
N,N-diethylacetamide: Formed from oxidation reactions.
科学的研究の応用
N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a base in various organic synthesis reactions.
Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as a stabilizer in certain drug formulations.
Industry: It is used in the production of rubber, resins, and dyes.
作用機序
N,N-diethylethanamine exerts its effects primarily through its basicity and nucleophilicity. It can donate a pair of electrons to form bonds with electrophiles, making it a valuable reagent in organic synthesis. Its molecular targets include carbonyl compounds, alkyl halides, and acids, where it participates in nucleophilic substitution and acid-base reactions.
類似化合物との比較
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-ethylethanamine: A secondary amine with one ethyl group and one hydrogen atom attached to the nitrogen atom.
N-methyl-1-propanamine: A secondary amine with one methyl group and one propyl group attached to the nitrogen atom.
Uniqueness
N,N-diethylethanamine is unique due to its three ethyl groups, which provide steric hindrance and influence its reactivity. This makes it a more selective nucleophile and base compared to other similar amines.
特性
CAS番号 |
84658-31-1 |
|---|---|
分子式 |
C12H32N2O3S |
分子量 |
284.46 g/mol |
IUPAC名 |
N,N-diethylethanamine;sulfurous acid |
InChI |
InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3) |
InChIキー |
FDCPZJRFIPCMOL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.CCN(CC)CC.OS(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


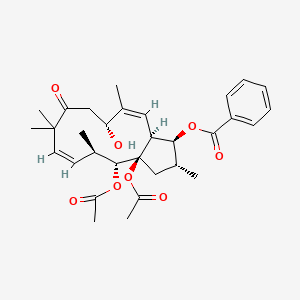
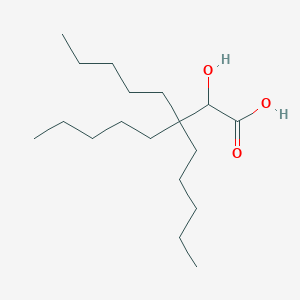
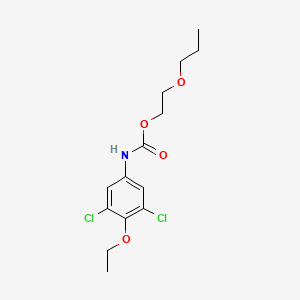
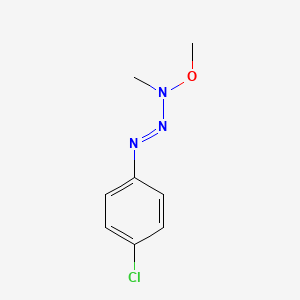

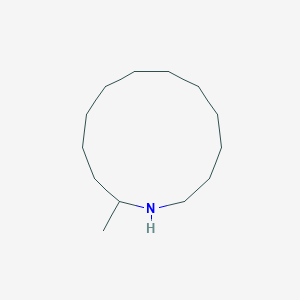
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
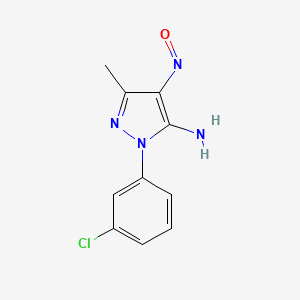
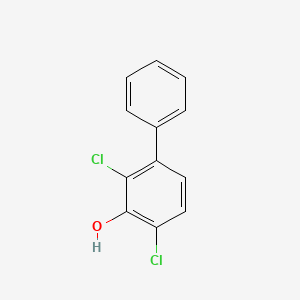

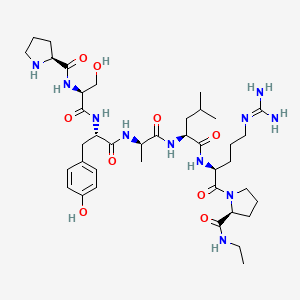
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
